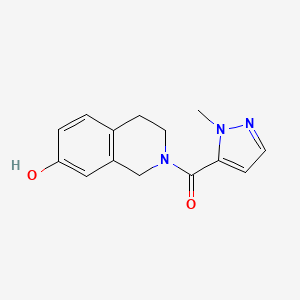
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone, also known as HDPMM, is a compound that has gained increasing attention in the scientific community due to its potential applications in various fields. HDPMM is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone in lab experiments include its small size, which allows for easy synthesis and purification, and its unique structure and properties, which make it a valuable tool for the design and synthesis of new molecules. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and activity in biological systems.
Orientations Futures
There are several potential future directions for the study of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone. One direction is the development of this compound-based drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the design and synthesis of new molecules based on the structure and properties of this compound, which may have potential applications in various fields of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Méthodes De Synthèse
The synthesis of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone can be achieved using different methods, including the reaction of 2-methylpyrazole-3-carboxylic acid with 7-hydroxy-1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent. Another method involves the reaction of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline with 2-methylpyrazole-3-carboxylic acid hydrazide in the presence of a coupling agent. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone has potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
In the field of organic chemistry, this compound has been studied for its potential as a building block for the synthesis of other compounds. Its unique structure and properties make it a valuable tool for the design and synthesis of new molecules.
Propriétés
IUPAC Name |
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-13(4-6-15-16)14(19)17-7-5-10-2-3-12(18)8-11(10)9-17/h2-4,6,8,18H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSOOFJYHSFIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
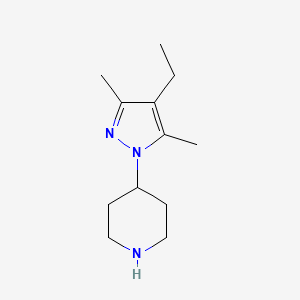

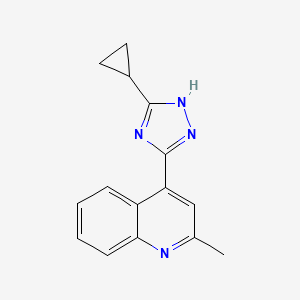


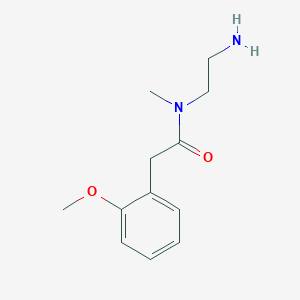
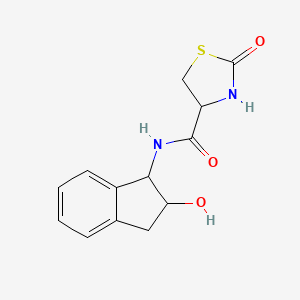
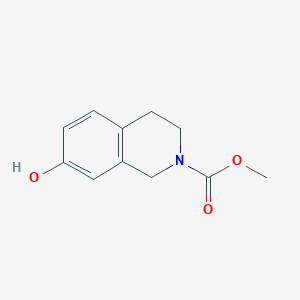
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)
